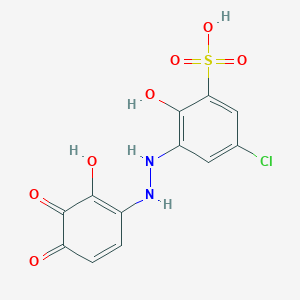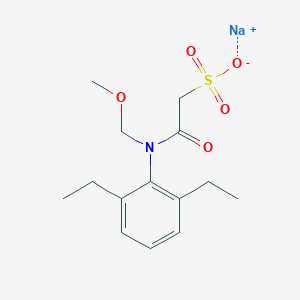![molecular formula C10H17NO3 B131346 Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate CAS No. 147317-32-6](/img/structure/B131346.png)
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate, also known as TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in several neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
作用機序
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). EAAT2 is responsible for removing the majority of glutamate from the synaptic cleft, and its dysfunction has been implicated in several neurological disorders. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate binds to the transporter and prevents it from functioning properly, leading to an accumulation of extracellular glutamate.
生化学的および生理学的効果
The increase in extracellular glutamate levels caused by Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has several biochemical and physiological effects. In vitro studies have shown that Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce neuronal death in a dose-dependent manner. It has also been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In vivo studies have shown that Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce seizures and increase the susceptibility to seizures in animal models.
実験室実験の利点と制限
One of the main advantages of using Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate in lab experiments is its potency as a glutamate transporter inhibitor. It is much more potent than other inhibitors such as L-trans-pyrrolidine-2,4-dicarboxylate (PDC), which allows for a more robust and reliable effect. However, this potency also presents a limitation, as high concentrations of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate can induce excitotoxicity and neuronal death. Additionally, the effects of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate are not specific to EAAT2 and can also inhibit other glutamate transporters, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate in neuroscience research. One area of interest is the role of glutamate dysregulation in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate could be used to study the effects of glutamate dysregulation on neuronal death and oxidative damage in these diseases. Another area of interest is the development of more specific glutamate transporter inhibitors that target only EAAT2. This would allow for a more targeted approach to studying the role of EAAT2 in neurological disorders. Finally, the development of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate derivatives with improved potency and specificity could lead to more effective treatments for glutamate dysregulation-related disorders.
合成法
The synthesis of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate involves the reaction of tert-butyl carbamate with 5-oxopent-3-en-2-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified using column chromatography. The yield of Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate is typically around 50%, and the compound is stable under normal laboratory conditions.
科学的研究の応用
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has been used extensively in neuroscience research to study the role of glutamate transporters in various neurological disorders. It has been shown to inhibit glutamate transporters in a dose-dependent manner, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is the process by which neurons are damaged and killed due to excessive stimulation. Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate has been used to study the effects of glutamate dysregulation in epilepsy, stroke, and traumatic brain injury.
特性
CAS番号 |
147317-32-6 |
|---|---|
製品名 |
Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate |
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC名 |
tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-8(6-5-7-12)11-9(13)14-10(2,3)4/h5-8H,1-4H3,(H,11,13)/b6-5+/t8-/m0/s1 |
InChIキー |
ZEUFPGBWKQBRLS-GJIOHYHPSA-N |
異性体SMILES |
C[C@@H](/C=C/C=O)NC(=O)OC(C)(C)C |
SMILES |
CC(C=CC=O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C=CC=O)NC(=O)OC(C)(C)C |
同義語 |
Carbamic acid, (1-methyl-4-oxo-2-butenyl)-, 1,1-dimethylethyl ester, [S-(E)]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



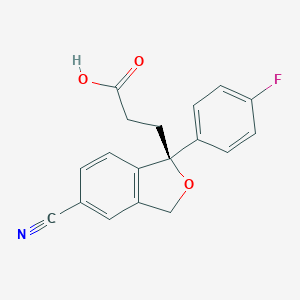
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)
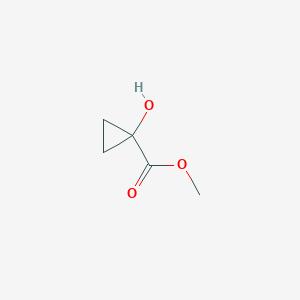
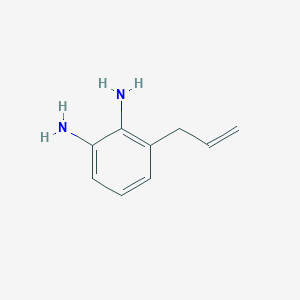
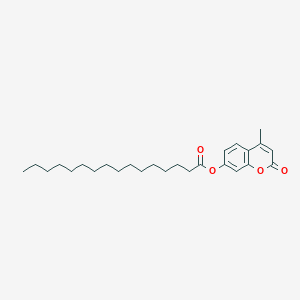
![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)
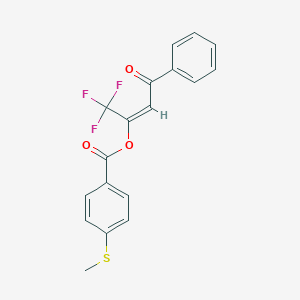
![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)
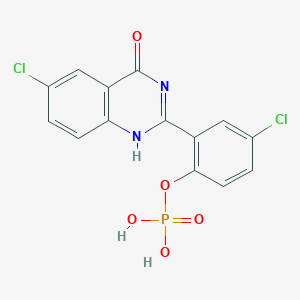
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)
